molecular formula C12H14O6 B101494 Dimethyl 4,5-dimethoxyphthalate CAS No. 17078-61-4

Dimethyl 4,5-dimethoxyphthalate

Cat. No. B101494
CAS RN: 17078-61-4
M. Wt: 254.24 g/mol
InChI Key: LMIKVZNWYNPYEZ-UHFFFAOYSA-N
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Description

Dimethyl 4,5-dimethoxyphthalate is an organic compound . It is a derivative of phthalate ester . The molecular formula of Dimethyl 4,5-dimethoxyphthalate is C12H14O6 .


Physical And Chemical Properties Analysis

Dimethyl 4,5-dimethoxyphthalate is described as a colorless and oily liquid that is soluble in organic solvents, but only poorly soluble in water .

Scientific Research Applications

  • Solid-State Structure Analysis :

    • Dimethyl 4,5-dichlorophthalate, a compound similar to Dimethyl 4,5-dimethoxyphthalate, was analyzed for its solid-state structure, revealing unique electrostatic interactions and C—H⋯O hydrogen bonds, which are significant for understanding the molecular properties and interactions of these compounds (Hickstein, Reinheimer, Johnson, & O'Leary, 2021).
  • Synthesis and Derivatives :

    • Research into hindered diphenyl ethers related to bisbenzylisoquinoline alkaloids, including compounds like dimethyl 3-(4′-carbomethoxyphenoxy)-4,5-dimethoxyphthalate, provides insights into the synthesis and chemical properties of phthalate derivatives (Allen & Moir, 1963).
  • Chemical Synthesis and Reactions :

    • The synthesis and reactions of dimethyl diaminophthalates, including dimethyl 4,5-diaminophthalate, were explored for their potential in creating various heterocyclic ring systems, contributing to the development of new synthetic pathways in organic chemistry (Williams & Shalaby, 1973).
  • Electrochemical Applications :

    • Studies on compounds like 4,5-dimethyl-[1,3]dioxol-2-one, which share structural similarities with Dimethyl 4,5-dimethoxyphthalate, have explored their potential as electrolyte additives in lithium-ion batteries, enhancing the understanding of solid electrolyte interface formation (Xu, Zhou, Xing, Li, & Lucht, 2010).
  • Environmental Applications :

    • The potential of certain esterases, like DmtH, in transforming plastic additives such as dimethyl terephthalate (DMT) to less toxic compounds, indicates the role of biodegradation in reducing the environmental impact of plastic-related compounds (Cheng et al., 2020).
  • Polymorphism in Solid-State Compounds :

    • Research into the color polymorphism of compounds like dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate helps in understanding the diverse solid-state packing and properties of dimethylphthalate derivatives (Pratik, Nijamudheen, Bhattacharya, & Datta, 2014).

Safety And Hazards

The safety data sheet for Dimethyl phthalate, a similar compound, suggests that it is harmful to aquatic life and should be avoided from release to the environment . It is also rapidly absorbed through the skin . In case of contact with skin or eyes, or if swallowed, immediate medical attention is advised .

Future Directions

While specific future directions for Dimethyl 4,5-dimethoxyphthalate are not mentioned in the search results, there are studies on the potential applications of similar compounds. For instance, derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one have been synthesized and evaluated for their inhibitory activities against BRD4, showing potential as anti-breast cancer agents .

properties

IUPAC Name

dimethyl 4,5-dimethoxybenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-15-9-5-7(11(13)17-3)8(12(14)18-4)6-10(9)16-2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIKVZNWYNPYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342938
Record name Dimethyl 4,5-dimethoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4,5-dimethoxyphthalate

CAS RN

17078-61-4
Record name Dimethyl 4,5-dimethoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CC Liao, HS Lin, JT Lin - Journal of the Chinese Chemical …, 1980 - Wiley Online Library
Diels‐Alder reactions of six o‐benzoquinones with dimethyl acetylenedicarboxylate has been examined. The yields of adducts vary with the natures of the o‐benzoquinones, 3,4‐Di‐n‐…
Number of citations: 8 onlinelibrary.wiley.com
JA Berrocal, L Pfeifer, D Heijnen… - The Journal of Organic …, 2020 - ACS Publications
The synthesis and characterization of a series of light-driven third-generation molecular motors featuring various structural modifications at the central aromatic core are presented. We …
Number of citations: 7 pubs.acs.org
DR Anderson - 1978 - search.proquest.com
MECHANISTIC STUDIES OF THE PHOTOADDITION OF OLEFINS TO THE CARBON-NITROGEN DOUBLE BOND OF 3-ETHOXYISOINDOLENONE. PHOTOCHEMICAL, RADICAL …
Number of citations: 0 search.proquest.com

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